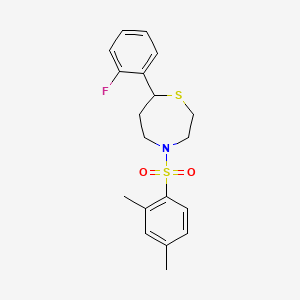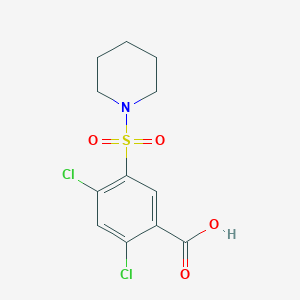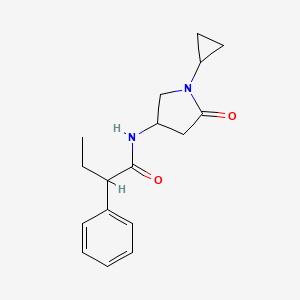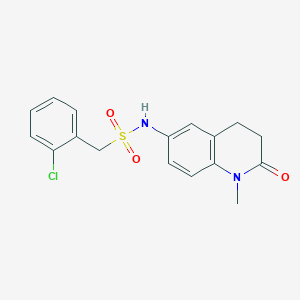![molecular formula C28H30N4O2S B2929694 N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide CAS No. 618404-95-8](/img/structure/B2929694.png)
N-{3-[(4-benzylpiperazin-1-yl)(pyridin-3-yl)methyl]-4,5-dimethylthiophen-2-yl}furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine, a pyridine, a thiophene, and a furan carboxamide. These groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. It’s likely that the benzylpiperazine, pyridine, and thiophene groups contribute to the compound’s overall shape and reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. For example, the benzylpiperazine group might undergo reactions with acids or bases, while the pyridine group might participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of a carboxamide group could make the compound polar and capable of forming hydrogen bonds .Applications De Recherche Scientifique
PET Imaging of Microglia
The compound has relevance in PET imaging of microglia by targeting macrophage colony-stimulating factor 1 receptor (CSF1R), a microglia-specific marker. This application is significant for imaging reactive microglia and disease-associated microglia contributing to neuroinflammation in vivo. It offers a noninvasive tool for studying neuroinflammation's role in neuropsychiatric disorders, including Alzheimer's disease and Parkinson's disease, and monitoring neuroinflammatory effects of immunotherapy for peripheral malignancies (Horti et al., 2019).
Brain Edema Inhibition
Structurally related derivatives of the compound have been investigated for their ability to inhibit brain edema. These derivatives have shown significant activity in inhibiting peripheral edema, highlighting their potential therapeutic applications in conditions involving brain swelling and injury (Robert et al., 1995).
Antiprotozoal Agents
The compound's derivatives have shown potent activity against protozoal infections. Their ability to bind strongly to DNA and show in vitro and in vivo activity against Trypanosoma brucei rhodesiense and Plasmodium falciparum makes them promising candidates for treating protozoal diseases (Ismail et al., 2004).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact withoxidoreductase proteins . These proteins play a crucial role in various biological processes, including energy production, detoxification, and cellular repair.
Mode of Action
It is suggested that the compound may interact with its targets throughhydrogen bonding . This interaction could potentially alter the function of the target proteins, leading to changes in cellular processes .
Biochemical Pathways
Given the potential interaction with oxidoreductase proteins, it is plausible that the compound could influenceredox reactions within the cell .
Pharmacokinetics
Similar compounds have been found to exhibit goodbioavailability
Result of Action
Similar compounds have shown significantantibacterial and antifungal activity . This suggests that the compound could potentially inhibit the growth of certain microorganisms.
Orientations Futures
Future research could focus on exploring the biological activity of this compound and optimizing its structure for better efficacy and safety. This could involve testing the compound against various biological targets, studying its pharmacokinetics and pharmacodynamics, and modifying its structure to improve its properties .
Propriétés
IUPAC Name |
N-[3-[(4-benzylpiperazin-1-yl)-pyridin-3-ylmethyl]-4,5-dimethylthiophen-2-yl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O2S/c1-20-21(2)35-28(30-27(33)24-11-7-17-34-24)25(20)26(23-10-6-12-29-18-23)32-15-13-31(14-16-32)19-22-8-4-3-5-9-22/h3-12,17-18,26H,13-16,19H2,1-2H3,(H,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOQQOUIZNMDRQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(C2=CN=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)NC(=O)C5=CC=CO5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(6-acetyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)acetamide](/img/structure/B2929616.png)


![(4-phenyltetrahydro-2H-pyran-4-yl)(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)methanone](/img/structure/B2929620.png)
![2-(1-aminocyclohexyl)-1H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-4-one hydrochloride](/img/structure/B2929621.png)


![7-(2-fluorophenyl)-2-(2-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2929629.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2929631.png)

